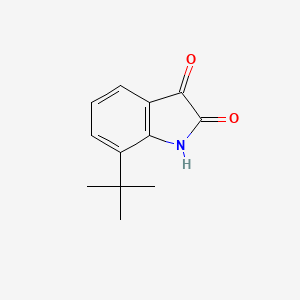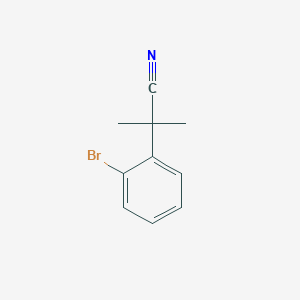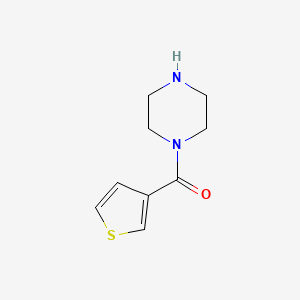
1-(Tiofen-3-il)piperazin-1-ilmetanona
Descripción general
Descripción
Piperazin-1-yl(thiophen-3-yl)methanone is a heterocyclic compound that features a piperazine ring attached to a thiophene ring via a methanone group
Aplicaciones Científicas De Investigación
Piperazin-1-yl(thiophen-3-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and infections.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
Target of Action
Piperazin-1-yl(thiophen-3-yl)methanone is a derivative of the indole nucleus, which has been found in many important synthetic drug molecules . It primarily targets the Monoacylglycerol lipase (MAGL) , an enzyme that plays a key role in the endocannabinoid system . MAGL is involved in the degradation of endocannabinoids, which are signaling molecules that regulate various physiological processes. The enzyme is also overexpressed in many aggressive tumor types .
Mode of Action
The compound acts as a reversible inhibitor of MAGL . It binds to the active site of the enzyme, preventing it from hydrolyzing the endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids, which can then activate their respective cannabinoid receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endocannabinoid signaling pathway . By inhibiting MAGL, the compound prevents the degradation of endocannabinoids, leading to their accumulation. This results in the enhanced activation of cannabinoid receptors, which can have various downstream effects depending on the specific receptor and cell type involved .
Pharmacokinetics
As a derivative of the indole nucleus, it may share some of the pharmacokinetic characteristics of other indole derivatives . These could include absorption, distribution, metabolism, and excretion (ADME) properties that affect the compound’s bioavailability.
Result of Action
The inhibition of MAGL by Piperazin-1-yl(thiophen-3-yl)methanone can lead to various molecular and cellular effects. For instance, the increased levels of endocannabinoids can activate cannabinoid receptors, leading to changes in cell signaling . In the context of cancer, where MAGL is often overexpressed, this could potentially slow down tumor growth .
Action Environment
The action, efficacy, and stability of Piperazin-1-yl(thiophen-3-yl)methanone can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells . .
Análisis Bioquímico
Biochemical Properties
Piperazin-1-yl(thiophen-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved .
Cellular Effects
Piperazin-1-yl(thiophen-3-yl)methanone has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, Piperazin-1-yl(thiophen-3-yl)methanone can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions .
Molecular Mechanism
The molecular mechanism of action of Piperazin-1-yl(thiophen-3-yl)methanone involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that result in the activation or inhibition of certain enzymes. This can lead to alterations in cellular processes such as metabolism, cell division, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperazin-1-yl(thiophen-3-yl)methanone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Piperazin-1-yl(thiophen-3-yl)methanone remains stable under certain conditions, but can degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular functions, including changes in cell viability and proliferation rates .
Dosage Effects in Animal Models
The effects of Piperazin-1-yl(thiophen-3-yl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies in animal models have shown that low doses of Piperazin-1-yl(thiophen-3-yl)methanone can enhance cognitive function, whereas high doses can cause neurotoxicity and liver damage. These findings highlight the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
Piperazin-1-yl(thiophen-3-yl)methanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various metabolic transformations, including hydroxylation and dealkylation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of Piperazin-1-yl(thiophen-3-yl)methanone .
Transport and Distribution
The transport and distribution of Piperazin-1-yl(thiophen-3-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
Piperazin-1-yl(thiophen-3-yl)methanone exhibits specific subcellular localization patterns that can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it may affect mitochondrial function and energy production. Understanding the subcellular localization of Piperazin-1-yl(thiophen-3-yl)methanone is essential for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperazin-1-yl(thiophen-3-yl)methanone typically involves the reaction of piperazine with thiophene-3-carboxylic acid or its derivatives. One common method includes the following steps:
Formation of the Intermediate: Thiophene-3-carboxylic acid is first converted to its acid chloride using thionyl chloride.
Coupling Reaction: The acid chloride is then reacted with piperazine in the presence of a base such as triethylamine to form Piperazin-1-yl(thiophen-3-yl)methanone.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: Piperazin-1-yl(thiophen-3-yl)methanone can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Comparación Con Compuestos Similares
Piperazin-1-yl(benzothiazol-2-yl)methanone: Similar structure but with a benzothiazole ring instead of thiophene.
Piperazin-1-yl(pyridin-3-yl)methanone: Contains a pyridine ring instead of thiophene.
Piperazin-1-yl(indol-3-yl)methanone: Features an indole ring.
Uniqueness: Piperazin-1-yl(thiophen-3-yl)methanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, potentially leading to different biological activities compared to its analogs.
Propiedades
IUPAC Name |
piperazin-1-yl(thiophen-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11/h1,6-7,10H,2-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTAZYHBTVLKFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484844 | |
| Record name | 1-(thiophen-3-ylcarbonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59939-74-1 | |
| Record name | 1-(thiophen-3-ylcarbonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


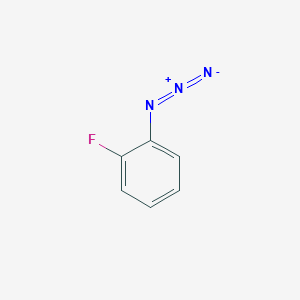
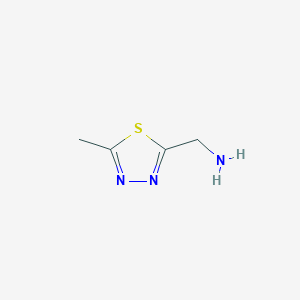
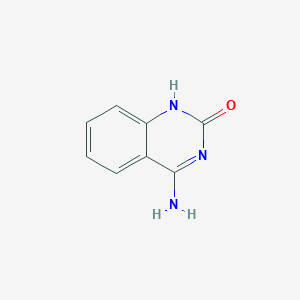
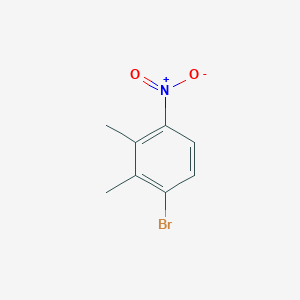

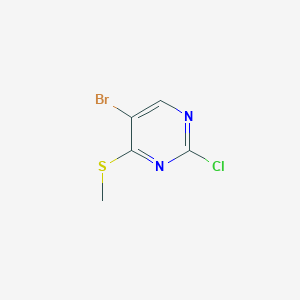
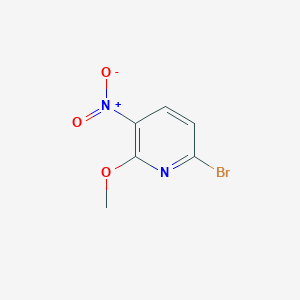

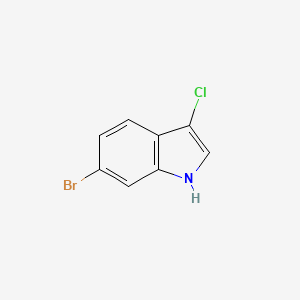
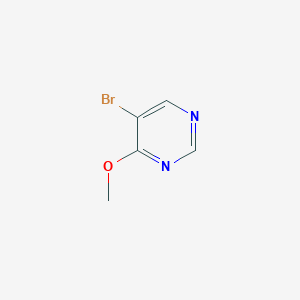
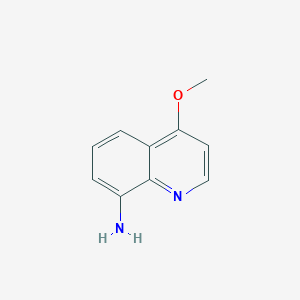
![2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1279917.png)
